molecular formula C12H16O4 B11883630 Methyl 2-(3-hydroxy-4-methoxyphenyl)-2-methylpropanoate

Methyl 2-(3-hydroxy-4-methoxyphenyl)-2-methylpropanoate

Cat. No.: B11883630
M. Wt: 224.25 g/mol
InChI Key: OTWBFFDPBZVWAK-UHFFFAOYSA-N
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Description

Methyl 2-(3-hydroxy-4-methoxyphenyl)-2-methylpropanoate is an organic compound with the molecular formula C12H16O4 It is a derivative of phenylpropanoic acid and is characterized by the presence of a methoxy group and a hydroxy group on the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-hydroxy-4-methoxyphenyl)-2-methylpropanoate typically involves the esterification of 2-(3-hydroxy-4-methoxyphenyl)-2-methylpropanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-hydroxy-4-methoxyphenyl)-2-methylpropanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of 2-(3-hydroxy-4-methoxyphenyl)-2-methylpropanal.

    Reduction: Formation of 2-(3-hydroxy-4-methoxyphenyl)-2-methylpropanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(3-hydroxy-4-methoxyphenyl)-2-methylpropanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-(3-hydroxy-4-methoxyphenyl)-2-methylpropanoate involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups on the aromatic ring play a crucial role in its biological activity. These functional groups can interact with enzymes and receptors, modulating their activity and leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(3-hydroxy-4-methoxyphenyl)-2-methylpropanoate is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct chemical and biological properties. The presence of both hydroxy and methoxy groups allows for diverse chemical reactivity and potential therapeutic applications.

Properties

Molecular Formula

C12H16O4

Molecular Weight

224.25 g/mol

IUPAC Name

methyl 2-(3-hydroxy-4-methoxyphenyl)-2-methylpropanoate

InChI

InChI=1S/C12H16O4/c1-12(2,11(14)16-4)8-5-6-10(15-3)9(13)7-8/h5-7,13H,1-4H3

InChI Key

OTWBFFDPBZVWAK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC(=C(C=C1)OC)O)C(=O)OC

Origin of Product

United States

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